3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that features a piperidine ring, a triazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-piperidone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a pyridine carboxaldehyde under acidic conditions to yield the desired triazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Piperidine derivatives: Such as piperine, which is known for its antioxidant and anti-inflammatory properties.
Triazole derivatives: Such as fluconazole, which is used as an antifungal agent.
Pyridine derivatives: Such as nicotinamide, which is a form of vitamin B3.
Uniqueness: 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine is unique due to its combination of three different heterocyclic rings, which may confer distinct pharmacological properties and make it a versatile scaffold for drug design .
Biological Activity
3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of triazole derivatives known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N6, with a molecular weight of 196.24 g/mol. The structure consists of a pyridine ring linked to a triazole moiety substituted with a piperidine group, which enhances its biological interactions.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related triazole compounds often range from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Triazole Derivative A | 3.12 | Staphylococcus aureus |
Triazole Derivative B | 12.5 | Escherichia coli |
Anticancer Activity
The anticancer potential of triazole derivatives is also noteworthy. A study highlighted that several triazole-containing compounds exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. For instance, one derivative showed an IC50 value of 7.2 µM against MDA-MB-231 cells . The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound X | 7.2 | MDA-MB-231 |
Compound Y | 9.98 | Lung Cancer |
The biological activity of this compound can be attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The triazole ring plays a crucial role in binding to enzymes and receptors involved in disease pathways .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several triazole derivatives, including those with piperidine substitutions. The results indicated that these compounds showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a potential application in treating bacterial infections resistant to conventional antibiotics .
Case Study 2: Anticancer Properties
In another study focusing on the anticancer properties of triazole derivatives, researchers synthesized several new compounds based on the triazole scaffold and evaluated their cytotoxicity against multiple cancer cell lines. The findings revealed that modifications to the piperidine group significantly influenced the compounds' potency and selectivity towards cancer cells .
Properties
CAS No. |
917364-27-3 |
---|---|
Molecular Formula |
C12H15N5 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C12H15N5/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,15,16,17) |
InChI Key |
DFPRLLXWEWTIII-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
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